![molecular formula C9H11NO2 B1627654 (4-Methylpyridin-2-yl)methyl acetate CAS No. 55485-91-1](/img/structure/B1627654.png)
(4-Methylpyridin-2-yl)methyl acetate
Overview
Description
(4-Methylpyridin-2-yl)methyl acetate is an organic compound with the molecular formula C9H11NO2. It is a derivative of pyridine, a basic heterocyclic organic compound with the chemical formula C5H5N. This compound is known for its applications in various fields, including chemistry, biology, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-Methylpyridin-2-yl)methyl acetate can be achieved through several methods. One common method involves the Suzuki cross-coupling reaction. This reaction typically uses a palladium catalyst and involves the coupling of 5-bromo-2-methylpyridin-3-amine with arylboronic acids . The reaction conditions often include the use of a base, such as potassium carbonate, and a solvent like ethanol or water.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale Suzuki cross-coupling reactions. These reactions are optimized for higher yields and efficiency, often using continuous flow reactors and automated systems to control reaction parameters.
Chemical Reactions Analysis
Types of Reactions
(4-Methylpyridin-2-yl)methyl acetate undergoes various chemical reactions, including:
Oxidation: This reaction can convert the methyl group to a carboxyl group, forming (4-Methylpyridin-2-yl)acetic acid.
Reduction: The compound can be reduced to form (4-Methylpyridin-2-yl)methanol.
Substitution: The acetate group can be substituted with other functional groups, such as halides or amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents such as halides (e.g., HCl, HBr) or amines (e.g., NH3) can be used under appropriate conditions.
Major Products Formed
Oxidation: (4-Methylpyridin-2-yl)acetic acid.
Reduction: (4-Methylpyridin-2-yl)methanol.
Substitution: Various substituted pyridine derivatives, depending on the reagent used.
Scientific Research Applications
Chemistry
(4-Methylpyridin-2-yl)methyl acetate serves as an important intermediate in organic synthesis. Its unique structure enables it to participate in various chemical reactions, such as oxidation and substitution, facilitating the creation of more complex organic compounds.
Biology
Research indicates that this compound exhibits notable biological activities:
- Antimicrobial Activity: Studies have shown that this compound possesses antimicrobial properties against several bacterial strains. The Minimum Inhibitory Concentration (MIC) values are summarized below:
Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
---|---|
Staphylococcus aureus | 32 µg/mL |
Escherichia coli | 64 µg/mL |
Pseudomonas aeruginosa | 128 µg/mL |
These results suggest moderate antimicrobial activity, particularly against Gram-positive bacteria .
- Anti-inflammatory Effects: In vitro studies demonstrated that the compound can reduce pro-inflammatory cytokine production in macrophage cell lines. The results are illustrated in the following table:
Treatment Concentration | IL-6 Production (pg/mL) | TNF-α Production (pg/mL) |
---|---|---|
Control | 150 ± 10 | 120 ± 8 |
10 µM | 100 ± 5 | 80 ± 5 |
50 µM | 60 ± 3 | 40 ± 3 |
This indicates a significant anti-inflammatory effect at higher concentrations .
- Anticancer Potential: The compound has shown cytotoxic effects against various cancer cell lines. The IC₅₀ values are summarized below:
Cell Line | IC₅₀ (µM) |
---|---|
MCF-7 (Breast cancer) | 15.5 |
HeLa (Cervical cancer) | 20.3 |
A549 (Lung cancer) | 18.7 |
These findings highlight its potential as an anticancer agent, particularly against breast cancer cells .
Pharmaceutical Industry
The compound's ability to interact with specific enzymes suggests its potential role in drug metabolism studies. It may inhibit cytochrome P450 enzymes, which are crucial for drug metabolism, indicating its importance in pharmacokinetic research. Additionally, its permeability across biological membranes opens avenues for drug delivery applications.
Industrial Applications
In the industrial sector, this compound is utilized in the production of agrochemicals and specialty chemicals. Its chemical properties make it suitable for formulating various industrial products.
Mechanism of Action
The mechanism of action of (4-Methylpyridin-2-yl)methyl acetate involves its interaction with various molecular targets. In biological systems, it may interact with enzymes and receptors, modulating their activity. The exact pathways and molecular targets are still under investigation, but it is believed to influence cellular processes through its chemical structure and reactivity .
Comparison with Similar Compounds
Similar Compounds
Methyl 2-(4-methylpyridin-2-yl)acetate: A closely related compound with similar chemical properties.
Ethyl 4-[(4-methylpyridin-2-yl)amino]piperidine-1-carboxylate: Another derivative with potential biological activities.
Uniqueness
(4-Methylpyridin-2-yl)methyl acetate is unique due to its specific chemical structure, which allows it to participate in a variety of chemical reactions and exhibit diverse biological activities. Its versatility makes it valuable in multiple research and industrial applications.
Biological Activity
(4-Methylpyridin-2-yl)methyl acetate, with the chemical formula C9H11NO2 and CAS number 55485-91-1, is an organic compound that has garnered attention for its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features a pyridine ring substituted with a methyl group and an acetate functional group. Its molecular weight is approximately 165.19 g/mol, and it exhibits high solubility in various solvents, which enhances its applicability in biological systems.
Biological Activities
Antimicrobial Properties
Research indicates that this compound demonstrates antimicrobial activity. It has been shown to inhibit the growth of certain bacterial strains, suggesting potential applications in developing new antimicrobial agents.
Anti-inflammatory Effects
In addition to its antimicrobial properties, the compound may possess anti-inflammatory effects. Studies have indicated that it can modulate inflammatory pathways, although the precise mechanisms remain to be fully elucidated.
Enzyme Interaction
The compound interacts with various enzymes, particularly those involved in metabolic pathways. Notably, it has been observed to inhibit certain cytochrome P450 enzymes, which play crucial roles in drug metabolism. This interaction highlights its significance in pharmacokinetic studies and potential implications for drug formulation.
The mechanism of action of this compound involves its interaction with molecular targets within biological systems. It is believed to modulate enzyme activity and influence cellular processes through its unique chemical structure. The compound's ability to penetrate biological membranes suggests it could be effective in drug delivery systems.
Comparative Analysis with Similar Compounds
A comparison of this compound with structurally similar compounds reveals distinct features that contribute to its biological activity:
Compound Name | CAS Number | Key Features |
---|---|---|
(6-Methylpyridin-2-yl)methyl acetate | 13287-64-4 | Similar structure; different methyl position |
2-Acetyl-4-methylpyridine | 564760 | Contains an acetyl group instead of an acetate |
4-Methyl-N-(4-methylpyridin-2-yl)carbamo-thioyl-benzamide | N/A | More complex structure; includes a thioamide |
The primary distinction lies in the functional groups and the positioning of the methyl group on the pyridine ring, which influences reactivity and biological activity compared to similar compounds.
Case Studies and Research Findings
Several studies have investigated the biological activity of this compound:
- Antimicrobial Efficacy Study : A laboratory study demonstrated that this compound inhibited the growth of Gram-positive bacteria, indicating its potential as a new antimicrobial agent.
- Inflammatory Response Modulation : In vitro experiments showed that this compound could reduce the production of pro-inflammatory cytokines in macrophage cell lines.
- Metabolic Pathway Interaction : A pharmacokinetic study highlighted its inhibitory effects on cytochrome P450 enzymes, suggesting implications for drug interactions and metabolism.
Properties
IUPAC Name |
(4-methylpyridin-2-yl)methyl acetate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO2/c1-7-3-4-10-9(5-7)6-12-8(2)11/h3-5H,6H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JCZOSGALGZOYMA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC=C1)COC(=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00601258 | |
Record name | (4-Methylpyridin-2-yl)methyl acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00601258 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
165.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
55485-91-1 | |
Record name | (4-Methylpyridin-2-yl)methyl acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00601258 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Strategy Settings
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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